molecular formula C5H7N2O4- B1265093 N-iminiumylmethyl-L-aspartate

N-iminiumylmethyl-L-aspartate

Cat. No.: B1265093
M. Wt: 159.12 g/mol
InChI Key: XTPIFIMCFHNJOH-VKHMYHEASA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Iminiumylmethyl-L-aspartate is a theoretical or less-characterized aspartate derivative proposed in specialized biochemical contexts. This modification could influence its reactivity, binding properties, or metabolic roles.

Properties

Molecular Formula

C5H7N2O4-

Molecular Weight

159.12 g/mol

IUPAC Name

(2S)-2-(aminomethylideneazaniumyl)butanedioate

InChI

InChI=1S/C5H8N2O4/c6-2-7-3(5(10)11)1-4(8)9/h2-3H,1H2,(H2,6,7)(H,8,9)(H,10,11)/p-1/t3-/m0/s1

InChI Key

XTPIFIMCFHNJOH-VKHMYHEASA-M

Isomeric SMILES

C([C@@H](C(=O)[O-])[NH+]=CN)C(=O)[O-]

Canonical SMILES

C(C(C(=O)[O-])[NH+]=CN)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structurally related N-substituted L-aspartate derivatives from the evidence, focusing on their chemical properties, biological roles, and applications:

Compound Structure/Modification Molecular Formula Key Properties/Applications References
N-Methyl-D-Aspartate (NMDA) Methyl group on D-aspartate nitrogen C₅H₉NO₄ - Excitatory neurotransmitter receptor agonist
- Used in neurological studies (e.g., synaptic plasticity)
N-(Phosphonacetyl)-L-Aspartate (PALA) Phosphonacetyl group on L-aspartate C₆H₉N₂O₈P - Transition-state analog inhibitor of aspartate transcarbamylase
- Used in enzyme kinetics studies
N-Formimino-L-Aspartate Formimino group (-NH-CH=N-) on L-aspartate C₅H₇N₂O₅ - Substrate for iminohydrolase enzymes
- Crystallized for structural studies in Pseudomonas aeruginosa
Diethyl N-Acetyl-L-Aspartate Acetyl and ethyl ester groups on L-aspartate C₁₀H₁₇NO₅ - Cosmetic ingredient (emollient, moisturizer)
- ≥95% purity with strict regulatory specifications
N-Palmitoyl-L-Aspartate Palmitoyl (C₁₆) fatty acid chain on L-aspartate C₂₀H₃₇NO₅ - Lipid biochemistry research (e.g., cancer, neuroscience)
- ≥98% purity as a crystalline solid
Aspartame L-Aspartyl-L-phenylalanine methyl ester C₁₄H₁₈N₂O₅ - Artificial sweetener (200x sweeter than sucrose)
- Regulatory scrutiny for metabolic stability
Magnesium L-Aspartate Magnesium salt of L-aspartate C₈H₁₂MgN₂O₈ - Dietary supplement (magnesium source)
- ≥95% purity with defined optical rotation (+22° to +25°)

Key Findings:

Functional Diversity :

  • NMDA and Aspartame highlight the role of stereochemistry (D vs. L) and side-chain modifications in neurological activity and taste perception, respectively.
  • PALA demonstrates how transition-state analogs (Ki = 2.7 × 10⁻⁸ M) enable precise enzyme inhibition studies .

Industrial Applications :

  • Diethyl N-Acetyl-L-Aspartate and Sodium N-Acyl-L-Aspartate (C12/C14) are used in cosmetics for their emulsifying and hydrating properties, governed by purity standards (e.g., ≤20 ppm heavy metals) .

Thermodynamic Stability :

  • N-Palmitoyl-L-Aspartate ’s lipid-soluble structure (logP ~5.5) enhances its utility in membrane-associated research, contrasting with water-soluble derivatives like Magnesium L-Aspartate .

Regulatory Considerations: Compounds like Aspartame require stringent safety evaluations due to metabolic byproducts (e.g., phenylalanine), unlike non-ingested derivatives like PALA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-iminiumylmethyl-L-aspartate
Reactant of Route 2
N-iminiumylmethyl-L-aspartate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.